molecular formula C13H14N4O3S B12174904 1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12174904
M. Wt: 306.34 g/mol
InChI Key: XKYNXIHPDDJQQT-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is an organic compound with a complex structure. It features a furan ring, a thiadiazole ring, and a pyrrolidine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the thiadiazole ring through cyclization reactions. The final step involves the formation of the pyrrolidine ring and the carboxamide group under specific reaction conditions, such as controlled temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, thiadiazoline derivatives, and substituted pyrrolidine derivatives.

Scientific Research Applications

1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C13H14N4O3S/c1-8-15-16-13(21-8)14-12(19)9-5-11(18)17(6-9)7-10-3-2-4-20-10/h2-4,9H,5-7H2,1H3,(H,14,16,19)

InChI Key

XKYNXIHPDDJQQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3

Origin of Product

United States

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